An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Octenidine Saccharin
An In-depth Technical Guide to the Chemical Structure and Molecular Properties of Octenidine Saccharin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octenidine saccharin is a novel antiseptic agent that combines the potent, broad-spectrum antimicrobial activity of the cationic biguanide, octenidine, with the acidic properties of saccharin, a well-established synthetic sweetener. This unique salt formation offers potential advantages in pharmaceutical formulations, including modified solubility and taste-masking characteristics, making it a compound of significant interest in drug development. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and key physicochemical properties of octenidine saccharin, along with proposed methodologies for its synthesis and analysis.
Chemical Structure and Molecular Formula
Octenidine saccharin is an ionic salt formed by the electrostatic interaction between the dicationic octenidine base and two saccharin anions. The octenidine cation features two pyridinium rings linked by a decamethylene chain, with each pyridinium ring substituted with an octylimino group. Saccharin is the anionic form of 1,2-benzisothiazol-3(2H)-one 1,1-dioxide.
The chemical structure of octenidine saccharin is represented by the molecular formula C₅₀H₇₂N₆O₆S₂[1].
Molecular Structure of Octenidine Saccharin:
Caption: Chemical structure of Octenidine Saccharin.
Molecular Weight and Physicochemical Properties
The molecular weight and other key physicochemical properties of octenidine saccharin are summarized in the table below. These properties are crucial for formulation development, analytical method development, and understanding the compound's behavior in biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₅₀H₇₂N₆O₆S₂ | [1] |
| Molecular Weight | 917.27 g/mol | [1] |
| CAS Number | 86767-75-1 | [1] |
| IUPAC Name | N,N'-(decane-1,10-diyldi-1(4H)-pyridyl-4-ylidene)bis(octan-1-amine); bis(1,2-benzisothiazol-3(2H)-one 1,1-dioxide) | [1] |
| SMILES | CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.O=S1(=O)NC(=O)c2ccccc12.O=S1(=O)NC(=O)c2ccccc12 | [1] |
| InChI | InChI=1S/C36H62N4.2C7H5NO3S/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;29-7-5-3-1-2-4-6(5)12(10,11)8-7/h23-26,31-34H,3-22,27-30H2,1-2H3;21-4H,(H,8,9) | [1] |
Component Moieties: A Closer Look
Octenidine
Octenidine is a cationic antiseptic belonging to the bis-biguanide class of compounds. It exhibits a broad spectrum of antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and some viruses. Its mechanism of action involves the disruption of microbial cell membranes, leading to cell lysis.
Structure of the Octenidine Cation:
Caption: Chemical structure of the Octenidine Cation.
Saccharin
Saccharin is a non-nutritive artificial sweetener that has been used for over a century. It is the imide of o-sulfobenzoic acid and is acidic, allowing it to form salts with basic compounds. In its anionic form, it acts as the counter-ion to the octenidine cation in octenidine saccharin.
Structure of the Saccharin Anion:
Caption: Chemical structure of the Saccharin Anion.
Experimental Protocols
Proposed Synthesis of Octenidine Saccharin
A straightforward and efficient method for the synthesis of octenidine saccharin can be conceptualized as a direct acid-base reaction between octenidine free base and saccharin. This approach leverages the basic nature of the octenidine and the acidic nature of saccharin.
Reaction Scheme:
Octenidine + 2 Saccharin → Octenidine Saccharin
Step-by-Step Methodology:
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Dissolution of Reactants:
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Dissolve one molar equivalent of octenidine free base in a suitable organic solvent, such as ethanol or isopropanol.
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In a separate vessel, dissolve two molar equivalents of saccharin in the same solvent. Gentle heating may be applied to facilitate dissolution.
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Reaction:
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Slowly add the saccharin solution to the octenidine solution with constant stirring at room temperature.
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The formation of a precipitate (octenidine saccharin) may be observed upon mixing.
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Continue stirring the reaction mixture for a predetermined period (e.g., 2-4 hours) to ensure complete reaction.
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Isolation and Purification:
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Collect the precipitated solid by vacuum filtration.
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Wash the solid with a small amount of cold solvent to remove any unreacted starting materials.
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The crude product can be further purified by recrystallization from an appropriate solvent system to achieve high purity.
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Drying and Characterization:
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Dry the purified octenidine saccharin under vacuum to remove residual solvent.
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Characterize the final product by determining its melting point and using spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
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Causality Behind Experimental Choices:
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The choice of a protic solvent like ethanol is based on its ability to dissolve both the non-polar octenidine and the more polar saccharin, facilitating a homogeneous reaction.
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The 1:2 molar ratio of octenidine to saccharin is stoichiometric, based on the dicationic nature of octenidine and the monoanionic nature of saccharin.
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Recrystallization is a standard and effective technique for purifying solid organic compounds by leveraging differences in solubility between the desired product and impurities at different temperatures.
Proposed Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
A robust and reliable HPLC method is essential for the quality control of octenidine saccharin, allowing for the simultaneous determination of both the octenidine cation and the saccharin anion.
Instrumentation and Conditions:
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HPLC System: A standard HPLC system equipped with a UV-Vis detector or a photodiode array (PDA) detector.
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Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point due to its versatility in separating compounds with varying polarities.
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted to 3-4) and an organic modifier (e.g., acetonitrile or methanol). The gradient will allow for the separation of the more polar saccharin from the less polar octenidine.
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Flow Rate: A typical flow rate of 1.0 mL/min.
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Detection Wavelength: Monitoring at two different wavelengths may be optimal. Saccharin has a strong absorbance around 220-230 nm, while octenidine can be detected at a higher wavelength, for example, around 280 nm. A PDA detector would be advantageous for monitoring the entire UV spectrum.
Workflow for Method Validation:
Caption: A typical workflow for HPLC method validation.
Self-Validating System:
The analytical method should be validated according to ICH guidelines to ensure its reliability. This involves assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. A well-validated method provides confidence in the quality of the octenidine saccharin being analyzed.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and molecular weight of octenidine saccharin. By understanding its fundamental properties and having access to proposed methodologies for its synthesis and analysis, researchers and drug development professionals are better equipped to explore the full potential of this promising antiseptic compound in various pharmaceutical applications. The combination of a well-characterized active pharmaceutical ingredient with robust manufacturing and analytical processes is paramount for the successful development of safe and effective drug products.
References
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PubChem. Octenidine Saccharin. National Center for Biotechnology Information. [Link]
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precisionFDA. OCTENIDINE SACCHARIN. [Link]
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Wikipedia. Octenidine dihydrochloride. [Link]
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PubChem. Octenidine. National Center for Biotechnology Information. [Link]
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Wikipedia. Saccharin. [Link]
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PubChem. Saccharin. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents. Method for producing sodium saccharin.
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ResearchGate. METHODS OF ANALYSIS OF SACCHARIN. [Link]
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Ashdin Publishing. A Succinct Assessment of the Development, Validation, and Method Verification of Analytical Methods for Natural and Synthetic Therapeutic Molecules. [Link]
